molecular formula C11H13FN2O2 B12359826 Methyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate

Methyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate

Cat. No.: B12359826
M. Wt: 224.23 g/mol
InChI Key: QHYWDYKLLAUCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a pyrazolidine ring substituted with a fluorophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazolidine ring. The final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact molecular pathways involved depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-chlorophenyl)pyrazolidine-3-carboxylate
  • Methyl 5-(2-bromophenyl)pyrazolidine-3-carboxylate
  • Methyl 5-(2-methylphenyl)pyrazolidine-3-carboxylate

Uniqueness

Methyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

methyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate

InChI

InChI=1S/C11H13FN2O2/c1-16-11(15)10-6-9(13-14-10)7-4-2-3-5-8(7)12/h2-5,9-10,13-14H,6H2,1H3

InChI Key

QHYWDYKLLAUCHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(NN1)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.